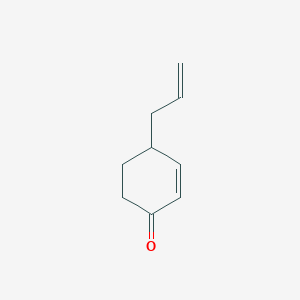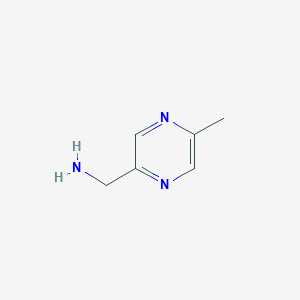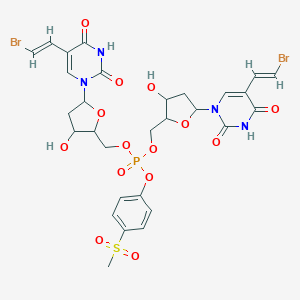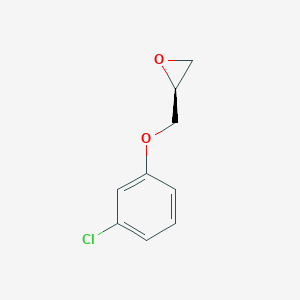
4-(2-丙烯基)-2-环己烯-1-酮
描述
4-(2-Propenyl)-2-cyclohexen-1-one is a compound that can be associated with various chemical reactions and possesses interesting physical and chemical properties. The compound is related to cyclohexenone, which is a versatile intermediate in organic synthesis, particularly in reactions such as [4 + 2] cycloadditions and photochemical [2 + 2] cycloadditions.
Synthesis Analysis
The synthesis of compounds related to 4-(2-Propenyl)-2-cyclohexen-1-one can involve multiple steps, including condensation reactions, Diels-Alder cycloadditions, and reductions. For instance, the synthesis of a disubstituted cyclohexenyl ketone was achieved through a series of reactions starting from methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene and subsequent reduction . Additionally, photochemical [2 + 2] cycloaddition reactions have been used to synthesize cyclohexenone derivatives, as demonstrated in the synthesis of 6-alkenyl-3-phenylcyclohex-2-en-1-ones .
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling. For example, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined by X-ray analysis, revealing the presence of both E and Z isomers in the crystal . Similarly, the molecular and crystal structures of other cyclohexanone derivatives have been determined, showing features like chair conformations and the presence of hydrogen bonds .
Chemical Reactions Analysis
Cyclohexenone derivatives undergo various chemical reactions, including cycloadditions and electroreductions. Regioselective [4 + 2] cycloadditions involving azadienes and allenic esters have been reported, leading to the formation of dihydropyridines and azetidines . Electrochemical studies have also been conducted on compounds like 4-(phenyldiazenyl)-2-{[tris(hydroxymethyl)methyl]aminomethylene}cyclohexa-3,5-dien-1(2H)-one, providing insights into the mechanisms of azo and imine electroreduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexenone derivatives can be characterized by spectroscopic methods and electrochemical studies. For instance, the tautomeric equilibrium and electrochemical behavior of certain derivatives have been supported by NMR data and voltammetry, respectively . The crystal structures of these compounds often reveal important conformational details and intermolecular interactions, such as hydrogen bonding, which can influence their physical properties .
科学研究应用
抗菌特性
丁香酚以其抗菌能力而闻名。研究表明它具有显着的抗菌、抗病毒和抗真菌活性。这使其成为开发新型抗菌剂的宝贵化合物,可用于对抗各种感染。 例如,丁香酚衍生物的抗菌性能比丁香酚本身更强,这可能会导致更有效的治疗方法 .
抗癌研究
在癌症研究领域,丁香酚因其潜在的抗癌特性而备受关注。研究人员一直在探索将其用作针对人类肺癌的治疗策略的一部分。 该化合物诱导癌细胞凋亡和抑制增殖的能力使其成为开发新型抗癌药物的关注对象 .
抗炎和抗氧化用途
丁香酚的抗炎和抗氧化特性得到了广泛认可。这些特性在炎症和氧化应激起关键作用的慢性病环境中尤其有利。 丁香酚可以被纳入旨在减少各种疾病的炎症和氧化损伤的治疗方法中 .
牙科和口腔健康应用
由于其镇痛和抗菌特性,丁香酚是牙科护理的必需品。它被用于牙科材料和局部麻醉剂。 它在减轻疼痛和消除病原体方面的功效使其成为牙科手术和旨在维护口腔健康的牙科产品的必要组成部分 .
糖尿病管理
研究表明丁香酚可能在糖尿病管理中发挥作用。 人们正在研究它对胰岛素分泌和血糖水平的影响,有可能开发出能够更有效地帮助管理糖尿病的新疗法或膳食补充剂 .
神经系统应用
丁香酚在改善神经系统问题方面显示出希望。 它的神经保护作用可能导致开发治疗神经退行性疾病的方法或作为改善认知功能和大脑健康的补充剂 .
未来方向
The future directions for “4-(2-Propenyl)-2-cyclohexen-1-one” and similar compounds could involve further exploration of their potential applications. For instance, eugenol and its analogues have been studied for their antifungal properties . Similarly, lignin-derived chemicals, including phenylpropanoids like “4-(2-Propenyl)-2-cyclohexen-1-one”, could be explored for their potential in sustainable biorefineries .
作用机制
- Eugenol primarily interacts with specific molecular targets in biological systems. One of its key targets is the GABA A receptor . Eugenol acts as a positive allosteric modulator of this receptor, which plays a crucial role in neuronal inhibition and neurotransmission .
- Additionally, eugenol has been studied for its antifungal activity against phytopathogenic fungi such as Aspergillus, Penicillium, Emericella, and Fusarium species .
- Eugenol is slightly soluble in water but dissolves well in ethanol, chloroform, ether, and oils .
- Its melting point is around -12 to -10 °C, and it boils at 254 °C .
- In fungi, eugenol disrupts cell membranes and inhibits growth, making it an effective antifungal agent .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
属性
IUPAC Name |
4-prop-2-enylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449502 | |
| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4166-61-4 | |
| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)






